molecular formula C12H8ClF3N4 B2855812 3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 339099-61-5

3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2855812
CAS No.: 339099-61-5
M. Wt: 300.67
InChI Key: HKPZQWVTGKQPDJ-UHFFFAOYSA-N
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Description

3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with chlorine, trifluoromethyl, and a hydrazone linkage, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of pyridine-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Chlorination: The hydrazone is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient chlorination and trifluoromethylation processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine or trifluoromethyl groups.

Major Products

    Oxidation: Oxidized hydrazone derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The trifluoromethyl group is particularly important for enhancing the bioavailability and metabolic stability of these derivatives.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory, antiviral, and anticancer agents. The presence of the trifluoromethyl group often enhances the pharmacokinetic properties of these compounds.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of 3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with enzyme active sites, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-(trifluoromethyl)pyridine: Lacks the hydrazone linkage, making it less versatile in biological applications.

    3-chloro-2-(pyridin-3-yl)hydrazine: Does not have the trifluoromethyl group, which may reduce its bioavailability and metabolic stability.

    5-(trifluoromethyl)-2-(pyridin-3-yl)hydrazone:

Uniqueness

The unique combination of chlorine, trifluoromethyl, and hydrazone functionalities in 3-chloro-2-[

Properties

IUPAC Name

3-chloro-N-[(E)-pyridin-3-ylmethylideneamino]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N4/c13-10-4-9(12(14,15)16)7-18-11(10)20-19-6-8-2-1-3-17-5-8/h1-7H,(H,18,20)/b19-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPZQWVTGKQPDJ-KPSZGOFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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